![molecular formula C20H26N2O3S B5846003 1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B5846003.png)
1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a sulfonyl group attached to a piperazine ring, which is further substituted with a 3,4-dimethylphenyl group and a 3-methoxybenzyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with piperazine to form the sulfonyl piperazine intermediate. This intermediate is then reacted with 3-methoxybenzyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene, and bases such as triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methoxybenzyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of the corresponding sulfide derivative.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperazine ring can interact with various receptors in the body, modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3,4-dimethylphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine
- 1-[(3,4-dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine
Uniqueness
1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine is unique due to the presence of both the 3,4-dimethylphenyl and 3-methoxybenzyl groups. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-[(3-methoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-16-7-8-20(13-17(16)2)26(23,24)22-11-9-21(10-12-22)15-18-5-4-6-19(14-18)25-3/h4-8,13-14H,9-12,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMOJXIQDFTLDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.